![molecular formula C7H14ClNO B2878894 7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride CAS No. 2305255-84-7](/img/structure/B2878894.png)
7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The compound is often utilized in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 7-Methyl-6-oxa-2-azaspiro[3Similar compounds have been found to exhibitEpidermal Growth Factor Receptor (EGFR) inhibitory activities . EGFR is a protein that resides on the cell surface and is involved in processes such as cell growth and division.
Mode of Action
The exact mode of action of 7-Methyl-6-oxa-2-azaspiro[3Compounds with similar structures have been shown to inhibit egfr . This inhibition could occur through the compound binding to the receptor, preventing it from activating and thus blocking the signal for cell growth and division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common approach is the annulation of the cyclopentane ring, followed by the formation of the four-membered azetidine ring. This method employs readily available starting materials and conventional chemical transformations, such as nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. The process is optimized for high yield and purity, with minimal chromatographic purifications. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic derivatives with various functional groups.
Scientific Research Applications
7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Similar in structure but lacks the methyl group at the 7-position.
(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This imparts distinct chemical properties and reactivity, making it a valuable scaffold in various research and industrial applications.
Properties
IUPAC Name |
7-methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLRWABIYBPIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CNC2)CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

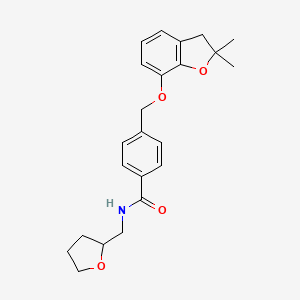

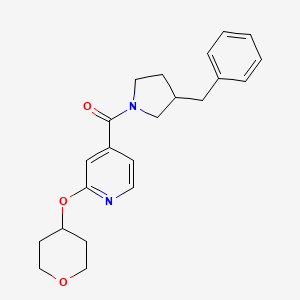
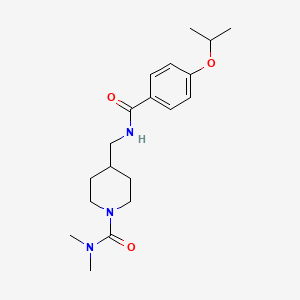
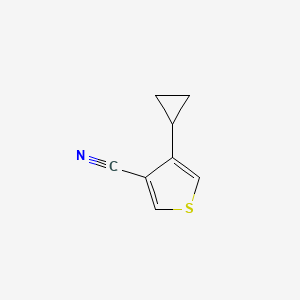
![2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2878821.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)
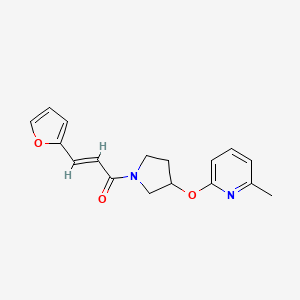

![1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2878828.png)
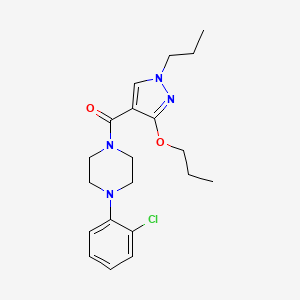
![(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878830.png)
![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)
